molecular formula C16H12N4O5S B14110794 Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B14110794
M. Wt: 372.4 g/mol
InChI Key: XWWMSFVNLQJSNS-UHFFFAOYSA-N
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Description

Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl group and the thioxo group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitroaniline with a suitable isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized with an appropriate carbonyl compound under acidic or basic conditions to yield the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The thioxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The nitrophenyl group and the thioxo group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((4-aminophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
  • Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Uniqueness

Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to the presence of both the nitrophenyl and thioxo groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H12N4O5S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 3-(4-nitroanilino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C16H12N4O5S/c1-25-15(22)9-2-7-12-13(8-9)17-16(26)19(14(12)21)18-10-3-5-11(6-4-10)20(23)24/h2-8,18H,1H3,(H,17,26)

InChI Key

XWWMSFVNLQJSNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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